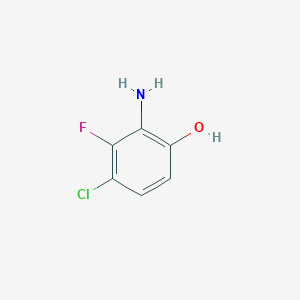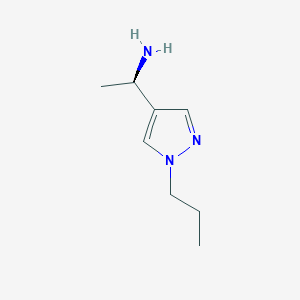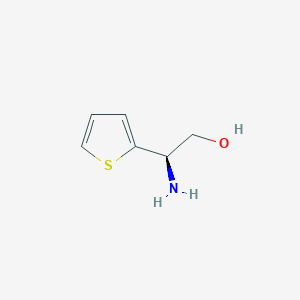
4-Ethyl-2,5-difluorophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethyl-2,5-difluorophenol is an organic compound with the molecular formula C8H8F2O It is a derivative of phenol, where the hydrogen atoms at the 2nd and 5th positions on the benzene ring are replaced by fluorine atoms, and the hydrogen atom at the 4th position is replaced by an ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-2,5-difluorophenol can be achieved through several methods. One common approach involves the fluorination of 4-ethylphenol. The reaction typically requires a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions to ensure selective fluorination at the desired positions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-2,5-difluorophenol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form the corresponding hydroquinone.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a catalyst or under basic conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of hydroquinones.
Substitution: Formation of substituted phenols with various functional groups.
Scientific Research Applications
4-Ethyl-2,5-difluorophenol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-Ethyl-2,5-difluorophenol involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity towards its targets, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2,5-Difluorophenol: Lacks the ethyl group at the 4th position.
4-Ethylphenol: Lacks the fluorine atoms at the 2nd and 5th positions.
2,4-Difluorophenol: Fluorine atoms are at the 2nd and 4th positions instead of the 2nd and 5th
Uniqueness
4-Ethyl-2,5-difluorophenol is unique due to the combination of the ethyl group and the two fluorine atoms, which can significantly influence its chemical reactivity and biological activity. This combination can lead to distinct properties and applications compared to its similar compounds .
Properties
Molecular Formula |
C8H8F2O |
|---|---|
Molecular Weight |
158.14 g/mol |
IUPAC Name |
4-ethyl-2,5-difluorophenol |
InChI |
InChI=1S/C8H8F2O/c1-2-5-3-7(10)8(11)4-6(5)9/h3-4,11H,2H2,1H3 |
InChI Key |
JWLDQRJTLWHOJW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C=C1F)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 5-cyanothieno[2,3-b]pyridine-3-carboxylate](/img/structure/B12968309.png)
![1-Azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B12968313.png)
![(3aR,8aR)-N,N-Diethyl-2,2-dimethyl-4,4,8,8-tetraphenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-amine](/img/structure/B12968319.png)
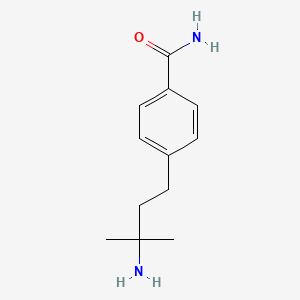
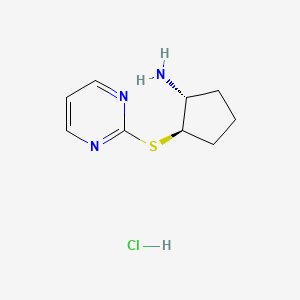

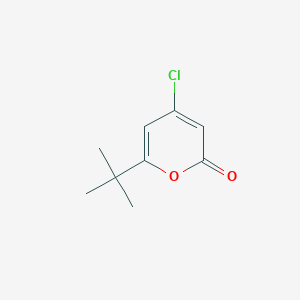

![3-Chloro-8-methoxy-5,6-dihydrobenzo[h]cinnoline](/img/structure/B12968350.png)
